H-Cys(Fm)-OH

説明

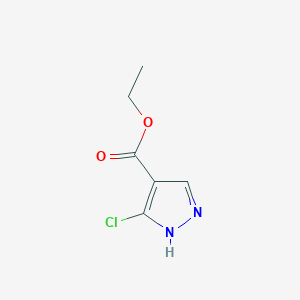

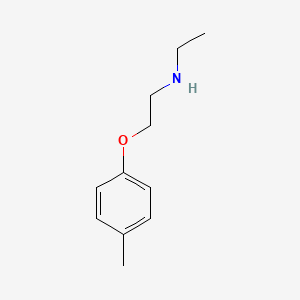

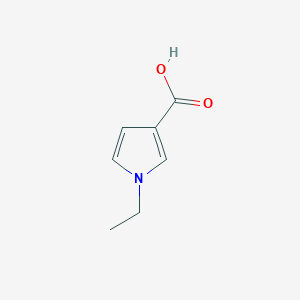

“H-Cys(Fm)-OH” refers to a cysteine molecule with a fluorenylmethyl (Fm) protecting group . Protecting groups like Fm are used in peptide and protein chemistry to prevent certain reactions from occurring in places where they are not wanted . The Fm group is base-labile, meaning it can be removed under basic conditions .

Synthesis Analysis

The Fm group was first described in 1982 and introduced to Solid Phase Peptide Synthesis (SPPS) in 1986 . It can be removed by NH3 in MeOH or 50% piperidine in DMF . It displays favorable properties for Boc SPPS; it is stable to TFA, TFMSA/TFA, boiling HCl (at 110 °C) as well as HF-anisole .Chemical Reactions Analysis

The Fm protecting group can be removed under basic conditions, which is a key step in peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions.科学的研究の応用

1. Spectroscopy of Transient Radicals in High-Temperature Reactions

H-Cys(Fm)-OH has applications in the study of high-temperature gas-phase combustion reactions, particularly involving the OH radical. Ultra-sensitive spectroscopy methods like UV frequency-modulation spectroscopy (FMS) have been developed to quantitatively detect OH radicals, which are challenging to measure due to their high reactivity and short lifespan. This advancement is significant in fundamental combustion research, enabling direct observation of OH formation and scavenging kinetics during fuel oxidation (Wang & Hanson, 2018).

2. Fluorometric Microculture Cytotoxicity Assay

The fluorometric microculture cytotoxicity assay (FMCA) is another area where H-Cys(Fm)-OH finds application. It's a cell viability assay used to measure the cytotoxic and/or cytostatic effect of various compounds in vitro. This assay is critical for drug development and can be adapted for use with cell lines and freshly prepared tumor cells from patients (Lindhagen, Nygren, & Larsson, 2008).

3. Method for Determining Concentrations of Metabolites

In metabolomics studies, H-Cys(Fm)-OH contributes to methods for identifying and quantifying metabolites in biological samples. Techniques like two-dimensional (2D) (1)H-(13)C NMR (fast metabolite quantification by NMR) have been developed for this purpose. This method offers a practical alternative to traditional 1D (1)H NMR for metabolomics studies (Lewis et al., 2007).

4. Side-Chain Protection in Peptide Synthesis

H-Cys(Fm)-OH is crucial in peptide synthesis, particularly in cysteine sulfhydryl protection. This process has been refined to be accomplished in one step with high yield, significantly impacting peptide synthesis and related biochemical research (West, Estiarte, & Rich, 2001).

5. Solid-Phase Synthesis in Gene Delivery

It also plays a role in the synthesis of detergents used in gene delivery systems. A novel solid-phase synthesis approach using Fmoc-Cys(SASRIN™ _® )-OH resin as solid support has been developed, enhancing the efficiency of producing gene delivery systems (Guilloteau et al., 2009).

6. Chemiluminescence in Analytical Chemistry

The compound has been used in developing sensitive chemiluminescence methods for determining compounds like 1-hydroxypyrene in airborne particulates. Such methods offer high sensitivity and specificity, which are crucial in environmental monitoring and analytical chemistry (Li et al., 2011).

特性

IUPAC Name |

(2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S.ClH/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEGSXXJPHXBPA-NTISSMGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys(Fm)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)

![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)